molecular formula C25H30N4O5 B2769623 Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252929-87-5

Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2769623
CAS No.: 1252929-87-5
M. Wt: 466.538
InChI Key: ATQHBKNECNOZGU-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring:

  • A 3-methoxyphenyl substituent at position 4 of the pyrimidine ring.
  • A piperazine-linked 2-methoxyphenyl group at position 6.
  • A methyl carboxylate ester at position 5.

This structure positions it within the Biginelli pyrimidine family, known for diverse bioactivities, including enzyme inhibition and antioxidant properties .

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-32-18-8-6-7-17(15-18)23-22(24(30)34-3)19(26-25(31)27-23)16-28-11-13-29(14-12-28)20-9-4-5-10-21(20)33-2/h4-10,15,23H,11-14,16H2,1-3H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQHBKNECNOZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential and the mechanisms underlying its effects.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine core with multiple substituents, including methoxyphenyl and piperazine groups. Its molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3, indicating a significant degree of complexity that contributes to its biological properties.

Antiviral Activity

Research has shown that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of piperazine have been linked to antiviral activity against various viruses, suggesting that the piperazine moiety in this compound may contribute to similar effects. A study indicated that certain piperazine derivatives possess significant activity against viral infections by inhibiting viral replication pathways .

Antihypertensive Effects

Piperazine derivatives are also known for their antihypertensive effects. The presence of the methoxyphenyl group may enhance the compound's ability to modulate vascular tone by influencing calcium channels or other cardiovascular targets .

Anti-inflammatory and Antioxidant Properties

The compound's potential anti-inflammatory activity can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Additionally, compounds with similar structures have demonstrated antioxidant properties, which may help in reducing oxidative stress and inflammation .

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. Analogous compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . A specific focus on the compound's interaction with cancer cell lines could provide insights into its therapeutic potential.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with multiple biological targets:

  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors or other target proteins involved in physiological regulation.
  • Enzyme Inhibition : The tetrahydropyrimidine structure may act as an inhibitor for key enzymes involved in metabolic pathways relevant to inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2014)Identified structural analogs with significant antiviral activity against HIV .
Bansal et al. (2014)Demonstrated anti-inflammatory effects in animal models using similar compounds .
El-Emam et al. (2012)Reported on the synthesis of piperazine derivatives with notable anticancer activity .

Scientific Research Applications

Pharmacological Profile

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

  • Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant properties. The piperazine moiety is commonly associated with various antidepressants, indicating potential efficacy in mood disorders .
  • Antitumor Activity : Some derivatives of tetrahydropyrimidines have shown promise in inhibiting cancer cell proliferation. The specific structure of this compound may enhance its interaction with biological targets involved in tumor growth and metastasis .

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity and reduce toxicity. The synthesis typically involves:

  • Piperazine Ring Modifications : Alterations to the piperazine component can lead to compounds with improved receptor affinity and selectivity.
  • Functional Group Variations : Modifying the methoxy and carbonyl groups can significantly influence the pharmacokinetic properties and biological activity of the compound .

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

  • Study on Antidepressant Effects : A clinical trial investigated a related piperazine derivative's efficacy in treating major depressive disorder, showing significant improvement in patient outcomes compared to placebo .
  • Anticancer Research : In vitro studies demonstrated that tetrahydropyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications similar to those found in methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could yield effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:

Structural Feature Impact on Activity
Methoxy groupsEnhance lipophilicity and receptor binding affinity
Piperazine linkageContributes to central nervous system activity
Tetrahydropyrimidine coreEssential for biological activity against cancer cells

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Key Properties/Activities Reference
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Hydroxyphenyl Increased polarity (logP reduced vs. methoxy analogs); potential for stronger hydrogen bonding due to -OH group .
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Chlorophenyl Higher lipophilicity (logP ~3.0 estimated); chloro groups may enhance membrane permeability but increase toxicity risks .
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Ethoxy-4-hydroxyphenyl Mixed polarity profile; ethoxy group extends metabolic stability compared to methoxy .

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Key Properties/Activities Reference
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-... Piperazine with 4-methoxybenzoyl Increased molecular weight (527.02 g/mol); logP = 2.88; moderate solubility (logSw = -3.57) .
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Methylthiophen-2-yl Moderate thymidine phosphorylase inhibition (IC50 = 485.7 ± 1.5 µM); sulfur atom may enhance π-π interactions .
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Trifluoromethylphenyl Strong electron-withdrawing effect; IC50 = 396.7 ± 1.5 µM for thymidine phosphorylase inhibition .

Carboxylate Variations

Compound Name Ester Group Impact on Bioavailability Reference
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester Longer alkyl chain may increase lipophilicity but slow hydrolysis to active acid form .
Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-... (Target Compound) Methyl ester Faster metabolic activation due to smaller ester group; moderate logP (~2.5 estimated) . N/A

Key Research Findings

Bioactivity Correlations

  • Thymidine Phosphorylase Inhibition : Analogs with electron-withdrawing groups (e.g., trifluoromethyl) exhibit stronger inhibition (IC50 ~396 µM) compared to electron-donating groups (e.g., methoxy) . The target compound’s dual methoxy groups may balance steric and electronic effects for moderate activity.
  • Antioxidant Activity : Methoxy and hydroxyl substituents enhance radical scavenging in Biginelli pyrimidines, as seen in furan-containing analogs (IC50 = 0.6 mg/mL for DPPH scavenging) .

Physicochemical Properties

  • logP/logD : Chloro-substituted analogs (e.g., ) have higher logP (~3.0) than methoxy derivatives (~2.5), impacting blood-brain barrier penetration .
  • Hydrogen Bonding : Hydroxyl groups (e.g., ) improve aqueous solubility but reduce membrane permeability compared to methoxy .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted aldehydes (e.g., 3-methoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) in the presence of urea and a catalyst (e.g., HCl or Lewis acids) under reflux conditions .
  • Step 2 : Cyclization to form the tetrahydropyrimidine ring, followed by functionalization of the piperazine moiety via nucleophilic substitution or reductive amination .
  • Key intermediates are characterized using NMR (to confirm regiochemistry) and HPLC (to assess purity >95%) .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
1Ethanol, reflux, 12h65–70%
2DCM, triethylamine, RT50–55%

Q. Which spectroscopic techniques are critical for structural elucidation?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.8 ppm) and confirms the tetrahydropyrimidine ring .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H-N interactions in the crystal lattice) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 466.212) .

Q. What structural features influence reactivity and pharmacological activity?

  • The 2-oxo-tetrahydropyrimidine core enables hydrogen bonding with biological targets (e.g., enzymes) .
  • The piperazine moiety enhances solubility and serves as a pharmacophore for receptor binding (e.g., serotonin/dopamine receptors) .
  • Methoxy groups on aromatic rings modulate electron density, affecting interactions with hydrophobic enzyme pockets .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Replacing ethanol with DMF increases cyclization efficiency (yield ↑15%) by stabilizing intermediates via polar aprotic interactions .
  • Catalyst screening : Switching from HCl to FeCl3 reduces side-product formation (e.g., over-oxidation) by lowering reaction temperature .
  • Workup protocols : Column chromatography with silica gel (hexane:EtOAc 3:1) removes unreacted aldehydes, enhancing purity to >98% .

Case Study : A 2025 study achieved 82% yield using microwave-assisted synthesis (100°C, 30 min) to accelerate cyclization .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Scenario : Conflicting NMR signals for the piperazine methylene group (δ 2.8 vs. 3.1 ppm).
  • Resolution :

Verify solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts proton signals) .

Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks .

Cross-validate with X-ray data to rule out conformational flexibility .

Q. What structure-activity relationships (SAR) guide biological activity optimization?

  • Piperazine substitution : Replacing 2-methoxyphenyl with 4-fluorophenyl increases affinity for serotonin 5-HT1A receptors (Ki ↓ from 120 nM to 45 nM) .
  • Methoxy position : 3-Methoxy on the phenyl ring enhances metabolic stability (t1/2 ↑2.5× in liver microsomes) compared to 4-methoxy .
  • Carboxylate ester hydrolysis : Converting methyl ester to free acid improves water solubility but reduces blood-brain barrier penetration .

Q. How can thermal stability and phase transitions be analyzed methodologically?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., onset at 215°C for the title compound) .
  • Differential scanning calorimetry (DSC) : Identifies melting points (e.g., endothermic peak at 162°C) and polymorphic transitions .
  • Hot-stage microscopy : Visualizes crystal lattice changes during heating (e.g., anisotropic expansion) .

Q. What experimental strategies combine molecular docking and mutagenesis to study target interactions?

  • Step 1 : Perform docking simulations (AutoDock Vina) to predict binding poses with dopamine D2 receptors (e.g., piperazine N-atom forms salt bridge with Asp114) .
  • Step 2 : Validate predictions via site-directed mutagenesis (e.g., D114A mutation reduces binding affinity by 90%) .
  • Step 3 : Correlate computational and experimental data using free-energy perturbation (FEP) to refine force field parameters .

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